molecular formula C15H13Cl2N3O3 B2393536 N-[4-(carbamoylmethoxy)-2-methylphenyl]-3,6-dichloropyridine-2-carboxamide CAS No. 1259192-16-9

N-[4-(carbamoylmethoxy)-2-methylphenyl]-3,6-dichloropyridine-2-carboxamide

Cat. No. B2393536
CAS RN: 1259192-16-9
M. Wt: 354.19
InChI Key: DKNWNKSGYBUMJL-UHFFFAOYSA-N
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Description

N-[4-(carbamoylmethoxy)-2-methylphenyl]-3,6-dichloropyridine-2-carboxamide, also known as JNJ-26854165, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2006 by Johnson & Johnson Pharmaceutical Research and Development, LLC.

Mechanism of Action

N-[4-(carbamoylmethoxy)-2-methylphenyl]-3,6-dichloropyridine-2-carboxamide inhibits the activity of HDACs by binding to the active site of the enzyme. This leads to an increase in the acetylation of histones, which results in changes in gene expression. The exact mechanism by which this compound induces cell cycle arrest, differentiation, and apoptosis is not fully understood, but it is thought to be related to changes in the expression of genes involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on gene expression, it has been shown to inhibit the growth and survival of cancer cells, as well as to enhance the immune response to cancer. It has also been shown to have anti-inflammatory effects, which may be relevant to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(carbamoylmethoxy)-2-methylphenyl]-3,6-dichloropyridine-2-carboxamide is its specificity for HDACs. Unlike other HDAC inhibitors, it does not inhibit other enzymes that are important for cell survival. However, it does have some limitations for lab experiments. For example, it has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in some settings.

Future Directions

There are many potential future directions for research on N-[4-(carbamoylmethoxy)-2-methylphenyl]-3,6-dichloropyridine-2-carboxamide. One area of interest is the development of more potent and selective HDAC inhibitors that can be used in cancer treatment. Another area of interest is the exploration of the potential therapeutic applications of this compound in other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, in order to optimize its therapeutic potential.

Synthesis Methods

The synthesis of N-[4-(carbamoylmethoxy)-2-methylphenyl]-3,6-dichloropyridine-2-carboxamide involves a series of chemical reactions starting from 2,6-dichloro-3-nitropyridine. The nitro group is reduced to an amino group, which is then protected with a carbamate group. The protected amino group is then reacted with 4-(hydroxymethyl)-2-methylphenol to form the desired compound.

Scientific Research Applications

N-[4-(carbamoylmethoxy)-2-methylphenyl]-3,6-dichloropyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDACs are overexpressed in many types of cancer, and their inhibition has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

properties

IUPAC Name

N-[4-(2-amino-2-oxoethoxy)-2-methylphenyl]-3,6-dichloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O3/c1-8-6-9(23-7-13(18)21)2-4-11(8)19-15(22)14-10(16)3-5-12(17)20-14/h2-6H,7H2,1H3,(H2,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNWNKSGYBUMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N)NC(=O)C2=C(C=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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